molecular formula C9H6BrFN2O B6163390 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol CAS No. 1451084-91-5

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol

Cat. No. B6163390
CAS RN: 1451084-91-5
M. Wt: 257.1
InChI Key:
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Description

“4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .


Molecular Structure Analysis

The molecular structure of “4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol” includes an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The compound also contains bromo and fluoro substituents, which can significantly influence its chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving “4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol” were not found in the available literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structures and the biological systems they interact with . For example, some imidazole compounds inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes .

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them of interest in the development of new drugs . Future research may focus on exploring the potential applications of these compounds in various fields, including pharmaceuticals, agrochemicals, and optoelectronics .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol involves the bromination and fluorination of 2-(1H-imidazol-2-yl)phenol.", "Starting Materials": [ "2-(1H-imidazol-2-yl)phenol", "Bromine", "Potassium bromide", "Sodium fluoride", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of 2-(1H-imidazol-2-yl)phenol using bromine and potassium bromide in sulfuric acid to yield 4-bromo-2-(1H-imidazol-2-yl)phenol.", "Step 2: Fluorination of 4-bromo-2-(1H-imidazol-2-yl)phenol using sodium fluoride and hydrogen peroxide in acetonitrile to yield 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol." ] }

CAS RN

1451084-91-5

Product Name

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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